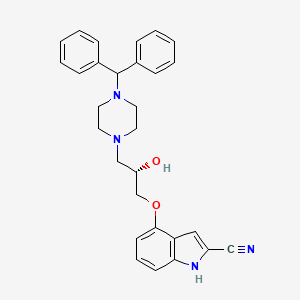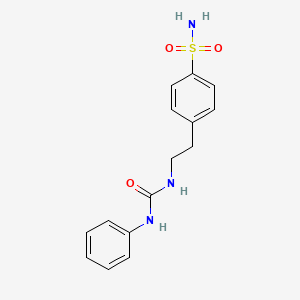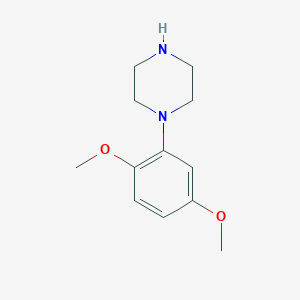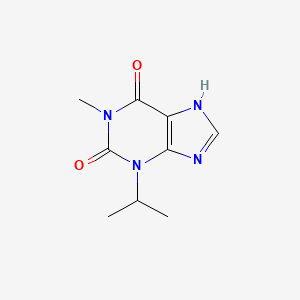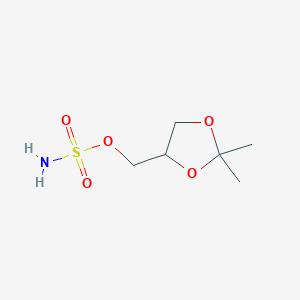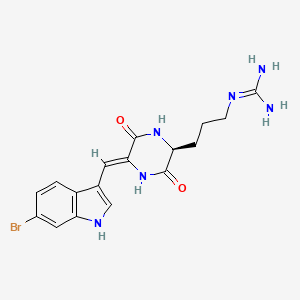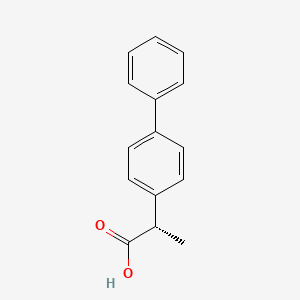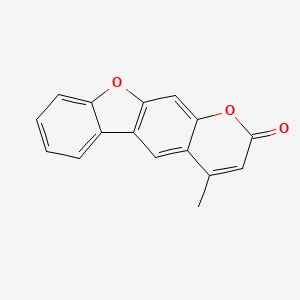
2H-Benzofuro(3,2-g)-1-benzopyran-2-one, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2H-benzofuro[3,2-g]chromen-2-one: is a complex organic compound with a unique fused ring structure. It belongs to the class of benzofurochromenones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzofuran ring fused to a chromenone core, with a methyl group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 4-methyl-2H-benzofuro[3,2-g]chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. A novel mechanosynthesis approach has been developed, which utilizes a high-speed ball mill mixer at room temperature under solvent-free conditions. This method employs indium(III) chloride as a catalyst, resulting in good yields (52-95%) of the desired product .
Industrial Production Methods
Industrial production of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one typically follows the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The mechanochemical Pechmann condensation method is particularly attractive for industrial applications due to its green and sustainable nature, avoiding the use of harsh reaction conditions and reducing waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2H-benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzofurochromenones, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-2H-benzofuro[3,2-g]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation and cancer progression, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
4-methyl-2H-benzofuro[3,2-g]chromen-2-one can be compared with other benzofurochromenones and related compounds:
4-methyl-2H-chromen-2-one: Similar structure but lacks the fused benzofuran ring.
7-amino-4-methyl-2H-chromen-2-one: Contains an amino group, used as a fluorescent probe.
4-methyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one: A tetrahydro derivative with different biological activities.
The uniqueness of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one lies in its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
105290-13-9 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-methyl-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H10O3/c1-9-6-16(17)19-14-8-15-12(7-11(9)14)10-4-2-3-5-13(10)18-15/h2-8H,1H3 |
InChI Key |
MOTTUNALIBKKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=CC=CC=C4O3 |
Key on ui other cas no. |
105290-13-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



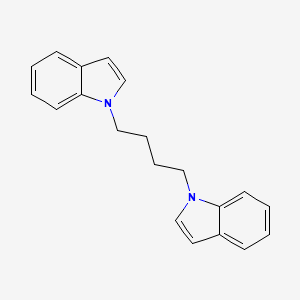
![4-[(4-Methylphenoxy)methyl]phenol](/img/structure/B3061314.png)

